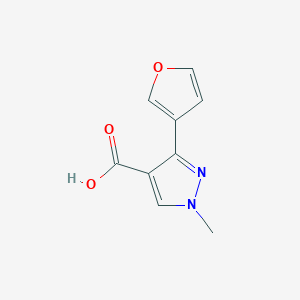

3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

3-(furan-3-yl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-4-7(9(12)13)8(10-11)6-2-3-14-5-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPJRZDQGVVEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=COC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Furan derivatives have been known to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc.

Mode of Action

Furan derivatives are known to interact with their targets, leading to various therapeutic effects. The compound’s interaction with its targets could lead to changes at the molecular level, affecting the function of the target proteins and resulting in therapeutic effects.

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to a range of therapeutic effects. The compound’s interaction with its targets could lead to changes in these pathways, resulting in downstream effects that contribute to its therapeutic action.

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules. This suggests that 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability and therapeutic efficacy.

Result of Action

Furan derivatives are known to have a broad scope in remedying various dispositions in clinical medicines. The compound’s interaction with its targets and the resulting changes in biochemical pathways could lead to a range of molecular and cellular effects.

Activité Biologique

3-(Furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

It features a furan ring, a methyl group, and a carboxylic acid functional group attached to the pyrazole core. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates moderate to high antifungal activity against various phytopathogenic fungi. For instance, in vitro assays have revealed effective inhibition of mycelial growth in several fungal strains, suggesting its potential as a fungicide .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These studies indicate that modifications in the pyrazole structure can enhance anti-inflammatory effects, positioning this compound as a candidate for developing anti-inflammatory drugs .

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored. Certain analogs have shown cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrazole ring can enhance anticancer efficacy .

Study 1: Antifungal Activity Assessment

In a study evaluating the antifungal effects of this compound, researchers tested several concentrations against common phytopathogens. The results indicated that at higher concentrations, the compound significantly inhibited fungal growth compared to control groups.

| Concentration (µg/mL) | Inhibition (%) |

|---|---|

| 10 | 40 |

| 50 | 70 |

| 100 | 90 |

This data underscores its potential utility in agricultural applications as a fungicide .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of related pyrazole compounds using an animal model of carrageenan-induced paw edema. The compounds were administered at various dosages, and the results were compared with standard anti-inflammatory drugs.

| Compound | Inhibition (%) | Standard Drug (Diclofenac) |

|---|---|---|

| 3-(Furan-3-yl)-... | 84.2 | 86.7 |

The findings suggest that this class of compounds could serve as effective alternatives or adjuncts to existing anti-inflammatory therapies .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antiinflammatory and Analgesic Properties

Research indicates that 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibits anti-inflammatory, analgesic, and antipyretic activities. It has been investigated for its ability to inhibit specific enzymes and bind to receptors that play crucial roles in inflammatory pathways. These properties make it a candidate for drug development targeting conditions like arthritis and other inflammatory diseases.

2. Enzyme Inhibition Studies

Interaction studies have shown that this compound can effectively inhibit certain enzymes, providing insights into its mechanism of action. For instance, it may interfere with cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Such findings suggest potential therapeutic applications in pain management and inflammation control.

3. Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens, including fungi such as Candida albicans. This suggests its potential use in developing antifungal agents or as an additive in pharmaceuticals aimed at treating infections.

Agricultural Applications

1. Fungicidal Properties

There is emerging evidence supporting the use of this compound as a fungicide. Its structural characteristics allow it to interact effectively with fungal pathogens, making it suitable for agricultural applications aimed at controlling plant diseases .

2. Development of Fungicidal Compositions

The compound can be formulated into fungicidal compositions when combined with other active substances, enhancing its efficacy against harmful fungi while potentially reducing the required application rates .

Material Science Applications

1. Synthesis of Fine Chemicals

This compound serves as a precursor for synthesizing various fine chemicals and pharmaceuticals derived from biomass resources. Its role in the production of bio-based materials aligns with current trends towards sustainable chemistry practices .

2. Fabrication of Biosensors

Recent studies have explored the use of this compound in the fabrication of biosensors and biofuel cells, particularly for detecting uric acid levels in biological samples. The integration of this compound into sensor technology highlights its versatility beyond traditional chemical applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on anti-inflammatory effects | Medicinal Chemistry | Demonstrated inhibition of COX enzymes; potential for pain relief applications |

| Antimicrobial efficacy against Candida albicans | Medicinal Chemistry | Showed significant antifungal activity; potential for pharmaceutical development |

| Development of fungicidal formulations | Agricultural Chemistry | Effective against various plant pathogens; improved efficacy at lower doses |

| Biosensor development for uric acid detection | Material Science | Successful integration into sensor technology; promising results for medical diagnostics |

Comparaison Avec Des Composés Similaires

Key Observations :

This compound

Condensation Reactions : Starting from furan-3-carbaldehyde and methyl hydrazine, followed by cyclization and oxidation to introduce the carboxylic acid group .

Cross-Coupling Strategies : Palladium-catalyzed coupling of furan-3-yl boronic acid with pre-functionalized pyrazole intermediates .

Antifungal and Antibacterial Properties

- DFPA Derivatives : Exhibit potent activity against phytopathogenic fungi (e.g., Botrytis cinerea), with EC₅₀ values as low as 0.8 µg/mL .

- Furan-Substituted Analogs : 3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid shows moderate antibacterial activity against Staphylococcus aureus (MIC: 16 µg/mL) . The furan-3-yl variant is hypothesized to have similar or enhanced activity due to improved electron-withdrawing effects.

Agrochemical Relevance

- DFPA : A key intermediate in succinate dehydrogenase inhibitors (SDHIs), including boscalid and fluxapyroxad .

- Furan Derivatives : Less explored in agrochemistry but show promise in pesticide development due to furan’s bioisosteric similarity to benzene .

Physicochemical Properties

| Property | This compound | DFPA |

|---|---|---|

| Molecular Weight | 192.17 g/mol | 188.12 g/mol |

| LogP (Predicted) | 1.2 | 1.8 |

| Water Solubility | Moderate | Low |

| Hydrogen Bond Donors | 1 (COOH) | 1 (COOH) |

Note: The furan-3-yl derivative’s lower LogP compared to DFPA suggests better aqueous solubility, which may improve bioavailability in pharmaceutical applications .

Méthodes De Préparation

General Synthetic Strategy Overview

The synthesis of 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic transformations characterized by:

- Condensation reactions between hydrazine derivatives and β-dicarbonyl compounds or their equivalents.

- Cyclization to form the pyrazole ring.

- Functional group transformations to introduce or modify substituents such as the furan ring and carboxylic acid.

These steps are consistent with methodologies applied to related pyrazole carboxylic acids, where hydrazine derivatives react with appropriate ketoesters or diketones, followed by ring closure and further functionalization.

Preparation Methods from Related Literature

Hydrazine Condensation and Cyclization

- The classical approach to pyrazole derivatives involves the condensation of methylhydrazine with β-ketoesters or diketones bearing the desired substituents. For example, the pyrazole ring is formed by reacting methylhydrazine with a precursor containing the furan-3-yl moiety and an ester or keto group at the appropriate positions.

- This method is supported by analogies to the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, where methylhydrazine reacts with substituted diketones to form pyrazole esters, which are subsequently hydrolyzed to the carboxylic acid.

Use of β-Dicarbonyl Precursors

- The furan-3-yl substituent can be introduced via β-dicarbonyl compounds or their equivalents bearing the furan ring. These precursors undergo condensation with methylhydrazine to yield the pyrazole ring with the furan substituent at position 3.

- The carboxylic acid group at position 4 is typically introduced either by starting with an ester functionality that is hydrolyzed post-cyclization or by oxidation of an acetyl group attached to the pyrazole ring.

Industrial and Patent-Reported Methods (Analogous Compounds)

Though no direct industrial synthesis for this compound is publicly detailed, methods for closely related compounds provide valuable insights:

- These steps, while described for difluoromethyl derivatives, illustrate a practical pathway adaptable to furan-substituted analogs by replacing the difluoromethyl β-ketoester with a furan-3-yl-substituted β-ketoester.

Reaction Optimization and Yield Considerations

- Reaction Temperature and Time: The cyclization step benefits from controlled low temperatures to avoid side reactions and improve selectivity.

- Molar Ratios: Slight excess of methylhydrazine and additives like dimethylamine can enhance cyclization yields.

- Oxidation and Hydrolysis: Careful control of pH and temperature during hydrolysis ensures high purity of the carboxylic acid product.

- Environmental Impact: Routes involving halogenated intermediates may generate waste; greener alternatives favor classical condensation and hydrolysis with minimal by-products.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Starting Materials | β-ketoester or diketone with furan-3-yl substituent, methylhydrazine | Determines substitution pattern and ring formation |

| Reaction Temperature (Cyclization) | -40°C to 0°C | Controls reaction rate and selectivity |

| Reaction Time (Cyclization) | 1 to 8 hours | Ensures complete ring closure |

| Hydrolysis Conditions | NaOH aqueous, acidification with HCl | Converts ester to acid; purity control |

| Molar Ratios (Hydrazine:Precursor) | 1:1 to 1.5:1 | Affects yield and completeness of reaction |

| Additives | Dimethylamine (aqueous) | Enhances yield in cyclization step |

Research Findings and Practical Notes

- The synthesis of this compound is best approached via established pyrazole synthesis routes adapted to incorporate the furan substituent.

- The absence of direct synthetic protocols in public domain sources suggests that the compound is often prepared via custom or proprietary methods in research settings.

- Analogous compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid demonstrate that multi-step syntheses involving Claisen condensation, cyclization with methylhydrazine, and hydrolysis are effective and scalable.

- Industrial methods prioritize routes with high yield, low waste, and cost-effectiveness, often involving halogenated intermediates or catalytic reductions, which may be adapted for furan derivatives with appropriate modifications.

Q & A

Q. What are the established synthetic routes for 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary methods are reported:

- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and dimethylformamide dimethyl acetal (DMF-DMA) under reflux to form pyrazole esters, followed by hydrolysis to the carboxylic acid .

- Curtius Reaction : 4-Hydroxymethylpyrazole-3-carbonyl azides react with amines to form ureas, but intramolecular cyclization occurs in the absence of amines, yielding oxazinones .

Optimization Tips : - Use K₂CO₃ as a base catalyst for nucleophilic substitutions (e.g., aryloxy group introduction) .

- Monitor reaction progress via TLC to avoid over-cyclization byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., furan protons at δ 6.5–7.5 ppm, pyrazole methyl at δ 2.5–3.0 ppm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intermolecular H-bonds stabilize crystal packing) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+1]⁺ peaks) .

Common Pitfalls : Overlapping signals in NMR can be resolved using 2D techniques (e.g., COSY, HSQC).

Q. How can researchers purify this compound, and what challenges arise during isolation?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., cyclohexane/ethyl acetate) for intermediates .

- Recrystallization : Ethanol/water mixtures improve purity for crystalline derivatives .

Challenges : Hydrophilic carboxylic acid groups may reduce solubility; optimize solvent polarity.

Advanced Research Questions

Q. What strategies are used to evaluate the biological activity of this compound, particularly in kinase inhibition or anti-inflammatory assays?

- Methodological Answer :

- Kinase Inhibition : Use ATP-competitive binding assays with recombinant kinases (e.g., mTOR/p70S6K) and measure IC₅₀ values via luminescence .

- Anti-inflammatory Models : Test COX-2 inhibition in LPS-stimulated macrophages, quantifying prostaglandin E₂ (PGE₂) via ELISA .

Controls : Include reference inhibitors (e.g., celecoxib for COX-2) and validate cytotoxicity with MTT assays.

Q. How do computational studies (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps and reactive sites (e.g., carboxylate group nucleophilicity) .

- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., furan π-stacking with hydrophobic residues) .

Validation : Compare docking scores with experimental IC₅₀ values to refine models.

Q. How can conflicting data on synthetic yields or biological activities be resolved?

- Methodological Answer :

- Byproduct Analysis : Identify side products (e.g., oxazinones from unintended cyclization) via LC-MS and adjust amine stoichiometry .

- Dose-Response Reproducibility : Repeat assays across multiple cell lines (e.g., prostate vs. breast cancer) to confirm target specificity .

Example : A study reported 94% yield for pyrazole esters but lower yields (70–80%) after hydrolysis due to incomplete saponification .

Q. What role does the furan-3-yl substituent play in modulating the compound’s electronic properties and bioactivity?

- Methodological Answer :

- Electronic Effects : Furan’s electron-rich ring enhances π-π interactions with aromatic residues in target proteins, as shown by red shifts in UV-Vis spectra .

- Bioactivity Impact : Replace furan with thiophene or phenyl groups to assess changes in IC₅₀ values, revealing furan’s superior hydrogen-bond acceptor capacity .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.